4-Methoxybenzyl acetate-d3
CAS No.:
Cat. No.: VC16585587
Molecular Formula: C10H12O3
Molecular Weight: 183.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12O3 |
|---|---|
| Molecular Weight | 183.22 g/mol |
| IUPAC Name | [4-(trideuteriomethoxy)phenyl]methyl acetate |
| Standard InChI | InChI=1S/C10H12O3/c1-8(11)13-7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3/i2D3 |
| Standard InChI Key | HFNGYHHRRMSKEU-BMSJAHLVSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OC1=CC=C(C=C1)COC(=O)C |
| Canonical SMILES | CC(=O)OCC1=CC=C(C=C1)OC |
Introduction
Structural and Chemical Identity
Molecular Architecture
4-Methoxybenzyl acetate-d3 retains the core structure of 4-methoxybenzyl acetate, comprising a benzyl group substituted with a methoxy group at the para position and an acetylated oxygen. The deuterium atoms are typically incorporated at the methyl group of the acetyl moiety (CH3CO → CD3CO). The molecular formula is C10H9D3O3, with a molecular weight of 183.22 g/mol (compared to 180.20 g/mol for the non-deuterated form) .
Table 1: Comparative Molecular Properties
| Property | 4-Methoxybenzyl Acetate | 4-Methoxybenzyl Acetate-d3 |
|---|---|---|
| Molecular Formula | C10H12O3 | C10H9D3O3 |
| Molecular Weight (g/mol) | 180.20 | 183.22 |
| CAS Registry Number | 104-21-2 | Not Available |
| SMILES | COC1=CC=C(COC(C)=O)C=C1 | COC1=CC=C(COC(CD3)=O)C=C1 |
Synthesis Pathways
While no explicit synthesis of 4-methoxybenzyl acetate-d3 is documented in the provided sources, deuterated analogs are typically prepared via acid-catalyzed esterification using deuterated reagents. A plausible route involves:
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Deuteration of Acetic Acid: Reaction of acetic acid-d4 (CD3COOD) with thionyl chloride-d2 (SOCl2) to yield acetyl chloride-d3 .
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Esterification: Coupling acetyl chloride-d3 with 4-methoxybenzyl alcohol in the presence of a base (e.g., pyridine) .
This method aligns with protocols for synthesizing non-deuterated benzyl acetates, where thionyl chloride facilitates acyl chloride formation .
Physicochemical Properties
Nuclear Magnetic Resonance (NMR)
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1H NMR: The deuterated acetyl group (CD3CO) eliminates proton signals at δ 2.1–2.3 ppm, simplifying the spectrum. Residual signals include:
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13C NMR: The carbonyl carbon (δ 170–171 ppm) and methoxy carbon (δ 55–56 ppm) remain unchanged, while the acetyl methyl carbon shifts slightly due to deuterium’s isotopic effect .
Mass Spectrometry
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EI-MS: The molecular ion peak appears at m/z 183, with fragmentation patterns mirroring the non-deuterated compound. Key fragments include:
Thermodynamic Stability
Deuterium incorporation marginally increases the compound’s thermal stability due to stronger C-D bonds. Computational studies predict a ~5% reduction in reaction rates for deuterated esters compared to their protiated counterparts .
Applications in Research
Isotopic Labeling in Metabolism
4-Methoxybenzyl acetate-d3 serves as a stable isotope tracer in:
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Flavor and Fragrance Studies: Tracking metabolic pathways in plant systems .
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Pharmacokinetics: Quantifying drug metabolite ratios without interference from endogenous compounds .
Analytical Reference Standards
Deuterated esters are indispensable in gas chromatography-mass spectrometry (GC-MS) for:
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Matrix Effect Compensation: Co-eluting with analytes to correct ionization efficiency variations .
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Quantitative Calibration: Generating standard curves with deuterated internal standards .
Future Directions
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Synthetic Optimization: Developing one-pot deuteration strategies to improve yield and purity.
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Expanded Metabolic Studies: Applying 4-methoxybenzyl acetate-d3 in tracer experiments for plant secondary metabolism.
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Regulatory Considerations: Establishing safety protocols for deuterated compounds in industrial settings.
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